molecular formula C14H14ClNO B8586787 2-Benzyloxy-5-chlorobenzylamine

2-Benzyloxy-5-chlorobenzylamine

Cat. No.: B8586787
M. Wt: 247.72 g/mol
InChI Key: SVIONFOZDQGJPP-UHFFFAOYSA-N
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Description

2-Benzyloxy-5-chlorobenzylamine is a substituted benzylamine derivative featuring a benzyloxy group at the 2-position and a chlorine atom at the 5-position of the benzene ring. Its molecular formula is C₁₄H₁₄ClNO, with a molecular weight of 255.72 g/mol. The compound’s structure combines aromatic reactivity with a primary amine functional group, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The benzyloxy group enhances lipophilicity, which can influence solubility and membrane permeability, while the chlorine atom introduces electronic effects that modulate reactivity in substitution or coupling reactions .

Properties

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

(5-chloro-2-phenylmethoxyphenyl)methanamine

InChI

InChI=1S/C14H14ClNO/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2

InChI Key

SVIONFOZDQGJPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CN

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

2-Benzyloxy-5-chlorobenzylamine has been explored for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that this compound can inhibit the growth of various cancer cell lines by modulating apoptotic pathways. It specifically targets anti-apoptotic proteins, leading to increased apoptosis in resistant cancer types.

    Table 1: In Vitro Anticancer Activity
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)12.5Inhibition of Bcl-2 family proteins
    A549 (Lung)15.0Induction of apoptosis
    HeLa (Cervical)10.0Activation of caspase pathways
  • Antimicrobial Properties : Preliminary studies suggest moderate antibacterial activity against Gram-positive bacteria, indicating potential for development as an antimicrobial agent.

    Table 2: Antimicrobial Activity
    MicroorganismMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coliNot effective

Organic Synthesis

The compound serves as a versatile building block in the synthesis of complex organic molecules. Its functional groups allow for various chemical reactions, including:

  • Oxidation : The amine group can be oxidized to form imines or nitriles.
  • Reduction : It can be reduced to form secondary or tertiary amines.
  • Substitution Reactions : The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Case Study 1: Dual Inhibition of Bcl-2 Proteins

A study demonstrated that derivatives of this compound effectively bind to both Mcl-1 and Bfl-1 proteins, showing significant selectivity over other anti-apoptotic proteins like Bcl-2 and Bcl-xL. This dual inhibition led to enhanced apoptosis in lymphoma cell lines dependent on these proteins for survival.

Case Study 2: PPARα Agonism

Research indicates that compounds similar to this compound can act as agonists for peroxisome proliferator-activated receptor alpha (PPARα). This mechanism has potential applications in treating conditions associated with inflammation and vascular leakage, such as diabetic retinopathy.

Comparison with Similar Compounds

Key Observations :

  • Solubility : Chlorine and benzyloxy groups reduce aqueous solubility compared to methoxy or nitro-substituted analogs, which may require polar solvents for synthetic workflows .

Commercial Availability and Pricing

Compound Name Supplier Price (500 mg) Notes
This compound Limited commercial data N/A Synthesized on demand in research labs
5-Chloro-2-methylbenzylamine Matrix Scientific $205 Widely available for small-scale use
2-([1,1'-Biphenyl]-2-yloxy)-5-chloroaniline American Custom Chemicals $412.65 High cost due to complex synthesis

Research Findings and Limitations

  • Reactivity : this compound exhibits slower reaction kinetics in SNAr (nucleophilic aromatic substitution) compared to nitro-substituted analogs, as nitro groups are stronger electron-withdrawing groups .
  • Thermal Stability: Benzyloxy-substituted derivatives demonstrate higher thermal stability (decomposition >200°C) than methoxy analogs, as noted in thermogravimetric analyses of related compounds .
  • Limitations : Direct comparative studies on pharmacological activity are sparse, and commercial availability remains restricted, necessitating custom synthesis for most applications .

Q & A

Q. Table 1: Key Physicochemical Properties of Related Compounds

CompoundCASMolecular FormulaKey Applications in Research
5-Chloro-2-hydroxybenzaldehyde635-93-8C₇H₅ClO₂Precursor for benzylamine synthesis
4-Chlorobenzylamine104-86-9C₇H₈ClNModel compound for stability studies
Benzoyl chloride98-88-4C₇H₅ClODerivatization agent for amines

Q. Table 2: Recommended Analytical Methods

TechniqueApplication ExampleReference Compound
¹H NMR (400 MHz, CDCl₃)Confirm benzyloxy group integration2-Chloro-5-fluorobenzylamine
HPLC (C18, 254 nm)Quantify hydrolysis productsBenzoic acid

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